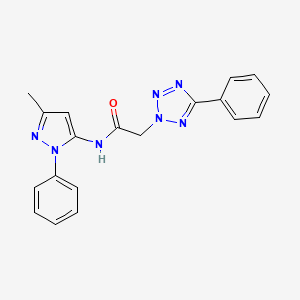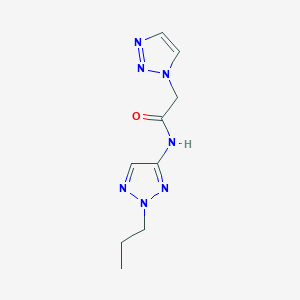![molecular formula C20H33NO2 B5037312 4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)
4-[6-(2-tert-butylphenoxy)hexyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri-tert-butylphenol is a phenol symmetrically substituted with three tert-butyl groups, making it strongly sterically hindered . It is a readily oxidizable aromatic compound and a weak acid . It oxidizes to give the deep-blue 2,4,6-tri-tert-butylphenoxy radical .
Synthesis Analysis
The preparation of 2,4,6-tri-tert-butylphenol has been studied extensively . As early as 1890, Wilhelm Koenigs described the acid-catalyzed reaction of phenol with isobutylene . Yields up to 90% have been reported . Typical side products are the result of incomplete alkylation .Molecular Structure Analysis
Crystals of the 2,4,6-tri-tert-butylphenoxyl radical have been isolated and characterized by X-ray diffraction . Calculations have been performed that give the distribution of spin density in the radical .Chemical Reactions Analysis
As an electron-rich aromatic, 2,4,6-tri-tert-butylphenol can also be easily oxidized electrochemically . In the alkaline, the phenolate anion formed is first oxidized in a reversible reaction to the phenoxy radical .Physical And Chemical Properties Analysis
2,4,6-Tri-tert-butylphenol is a white solid which dissolves in many organic solvents, but not in aqueous or alcoholic alkaline solutions . The compound is oxidizable in air but practically non-biodegradable .Safety and Hazards
Propiedades
IUPAC Name |
4-[6-(2-tert-butylphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-20(2,3)18-10-6-7-11-19(18)23-15-9-5-4-8-12-21-13-16-22-17-14-21/h6-7,10-11H,4-5,8-9,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXGLILWDUEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(2-Tert-butylphenoxy)hexyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)


![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)

![N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
![3-[(1-benzothien-2-ylmethyl)amino]-N-(4-methoxyphenyl)-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5037311.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-chloro-N-phenylbenzamide](/img/structure/B5037320.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5037326.png)